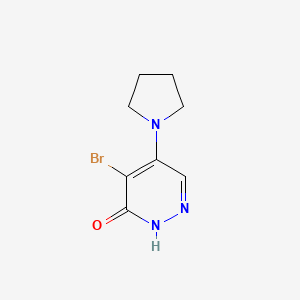

4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

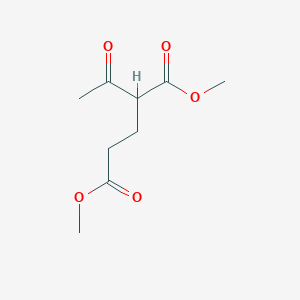

The synthesis of pyridazinone derivatives, including structures similar to 4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone, often involves multistep chemical processes. For example, the synthesis of related pyridazinone compounds can be achieved through Friedel-Crafts acylation, cyclization of intermediary keto acids with hydrazine hydrate, and subsequent reactions with various reagents to introduce different substituents into the pyridazinone core (Soliman & El-Sakka, 2011). These methodologies highlight the versatility of pyridazinone synthesis, providing a foundation for the synthesis of this compound.

Molecular Structure Analysis

Molecular structure analysis of pyridazinone derivatives, such as this compound, focuses on understanding the arrangement of atoms within the molecule. Studies on similar compounds have utilized techniques like X-ray diffraction to elucidate the crystal structure, revealing intra- and intermolecular hydrogen bonding and π-π interactions that stabilize the molecular and crystal structure (Balderson et al., 2007).

Chemical Reactions and Properties

Pyridazinones undergo various chemical reactions, reflecting their rich chemical properties. For instance, reactions with bromine or sulfuryl chloride can lead to halogenated derivatives, illustrating the compound's reactivity towards electrophilic halogenation (Schober & Kappe, 1990). Additionally, pyridazinones can participate in nucleophilic substitution reactions, enabling the introduction of diverse substituents and the synthesis of polysubstituted derivatives (Pattison et al., 2009).

Wissenschaftliche Forschungsanwendungen

Herbicide Action

4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone derivatives, similar to pyrazon, act as inhibitors of the Hill reaction and photosynthesis in plants. This mechanism is pivotal for their phytotoxicity, a property leveraged in herbicide development. For instance, the pyridazinone compound 6706, derived from pyrazon, inhibits chloroplast development and is resistant to metabolic detoxification in plants, making it significantly more effective than its precursor (Hilton et al., 1969).

Antihypertensive Properties

Pyridazinone derivatives, including this compound, have shown potential as antihypertensive agents. These compounds, especially those with substitutions on the pyridone ring, exhibit activity as potassium channel activators, which can be beneficial in managing hypertension (Bergmann & Gericke, 1990).

Synthesis of Polyfunctional Systems

Pyridazinone scaffolds are useful in creating diverse polyfunctional systems through sequential nucleophilic substitution processes. These processes enable the synthesis of various disubstituted and ring-fused pyridazinone systems, which may have applications in drug discovery (Pattison et al., 2009).

Anticancer Activity

Recent research has also explored the synthesis of new pyridazinone derivatives with potential anticancer activity. These compounds, tested for their efficacy in inhibiting various cancer cell lines, have been evaluated for their role as anticancer, antiangiogenic, and antioxidant agents (Kamble et al., 2015).

Crop Protection

In the context of crop protection, pyridazinone derivatives have been integral in the development of herbicides and insecticides. Their nucleophilic displacement chemistry makes them suitable for synthesizing biologically active pyridazines, highlighting their significance in agriculture (Stevenson et al., 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-bromo-4-pyrrolidin-1-yl-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O/c9-7-6(5-10-11-8(7)13)12-3-1-2-4-12/h5H,1-4H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDGSEAYARKYIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=O)NN=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352001 |

Source

|

| Record name | 4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

692749-93-2 |

Source

|

| Record name | 4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,5-Dioxopyrrolidin-1-yl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B1269480.png)

![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1269488.png)

![4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269502.png)